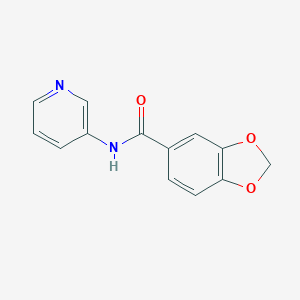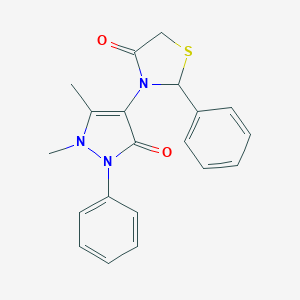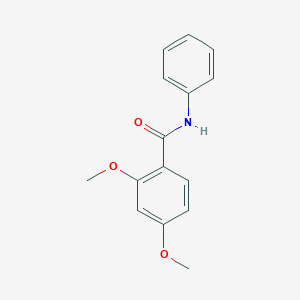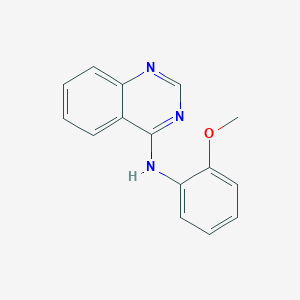
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridine ring attached to a benzodioxole moiety through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of a pyridine derivative with a benzodioxole derivative. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like cesium carbonate (Cs2CO3) in a suitable solvent, often toluene or DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide
- N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials .
Propriétés
Numéro CAS |
332116-99-1 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23g/mol |
Nom IUPAC |
N-pyridin-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16) |
Clé InChI |
IVVPXPMIOXBGHM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B500671.png)










![2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500689.png)

![N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500693.png)
